REACTION_CXSMILES
|
[CH:1]1([NH:7][CH:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)CC[CH2:4][CH2:3][CH2:2]1.N.[H][H].[O:17]1CCCC1>>[CH:8]1([N:7]2[CH2:4][CH2:3][CH2:2][C:1]2=[O:17])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)NC1CCCCC1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
catalyst B
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
225 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a gas-distribution stirrer
|
Type
|
CUSTOM
|
Details
|
the reaction was terminated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)N1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 8.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |